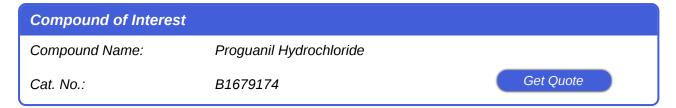


A Comparative Guide to Validated HPLC Methods for Proguanil Hydrochloride Analysis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of **Proguanil Hydrochloride** in pharmaceutical formulations. The information presented is collated from various studies to assist in the selection and implementation of a suitable analytical method.

Comparison of Chromatographic Conditions

A variety of chromatographic conditions have been successfully employed for the analysis of **Proguanil Hydrochloride**. The choice of column, mobile phase, flow rate, and detection wavelength can significantly impact the efficiency and sensitivity of the analysis. A summary of different validated methods is presented below.



Parameter	Method 1	Method 2	Method 3	Method 4
Column	Kromasil C18 (150 mm x 4.6 mm, 5 μm)[1][2]	Develosil ODS HG-5 RP C18 (15cm x 4.6mm)	Qualisil 5 BDS- C18 (250mm x 4mm, 5 μm)[4]	Kromasil C18 (150 mm x 4.6 mm, 5 μm)[5][6]
Mobile Phase	Buffer:Methanol (45:55 v/v)[1][2]	Methanol:Acetoni trile (85:15% v/v) [3]	0.01% o- phosphoric acid:acetonitrile (55:45 v/v)[4]	0.1% Ortho Phosphoric Acid:Acetonitrile (50:50 v/v)[5]
Flow Rate	1.2 mL/min[1][2]	1.0 ml/min[3]	1 mL/min[4]	1.0 mL/min[5][6]
Detection Wavelength	254 nm[1][2]	258 nm[3]	257 nm[4]	287 nm[5]
Retention Time	Not Specified	Not Specified	3.821 min[4]	2.15 min[5][6]

Validation Parameters: A Comparative Overview

Method validation is crucial to ensure the reliability of the analytical data. Key validation parameters for the different HPLC methods are summarized below, demonstrating their suitability for the intended purpose.



Validation Parameter	Method 1	Method 2	Method 3	Method 4
Linearity Range	15 to 150 ppm[1]	0-28 μg/ml[3]	10-70 μg/mL[4]	25 to 150 μg/mL[5]
Accuracy (% Recovery)	Not Specified	98-102%[3]	Not Specified	98.86 to 99.97% [5]
Precision (Intra- day)	Not Specified	Not Specified	Not Specified	Not Specified
Specificity	Method is specific[1]	Method is selective[3]	Not Specified	Method is specific[5]
Robustness	Tested for variations in flow rate, filter paper, and column make[1]	Tested by changing flow rate and column temperature[3]	Not Specified	Tested by slight modifications in flow rate, pH of the buffer, and mobile phase composition[5]
LOD (Limit of Detection)	Not Specified	0.1 μg/ml[3]	Not Specified	Not Specified
LOQ (Limit of Quantitation)	Not Specified	0.3 μg/ml[3]	Not Specified	Not Specified

Experimental Protocols

Detailed methodologies are essential for reproducing analytical methods. Below are outlines of the experimental protocols for the compared HPLC methods.

Method 1: Stability-Indicating RP-HPLC Method[1][2]

Standard Solution Preparation: Accurately weigh 10 mg of Proguanil Hydrochloride
reference substance and dissolve in 70 mL of mobile phase in a 100 mL volumetric flask.
Dilute to the mark with the mobile phase to get a concentration of 100 μg/mL.[1]



- Sample Preparation (Tablets): Weigh and finely powder twenty tablets.[1] Take an amount of powder equivalent to 10 mg of **Proguanil Hydrochloride** into a 100 mL volumetric flask, add 70 mL of mobile phase, and sonicate for 15 minutes.[1] Cool to room temperature and dilute to the mark with the mobile phase.[1] Filter the solution through a 0.45 μ nylon filter.[1]
- Chromatographic Conditions:

Column: Kromasil C18, 150 mm × 4.6 mm, 5 μm[1][2]

Mobile Phase: Buffer: Methanol (45: 55)[1][2]

Flow Rate: 1.2 mL/min[1][2]

Detection: 254 nm[1][2]

Injection Volume: 20 µL[1][2]

Method 2: Simultaneous Estimation with Atovaquone[3]

- Standard Solution Preparation: Accurately weigh about 10 mg of standard Proguanil
 Hydrochloride and transfer it into a clean and dry 100 ml volumetric flask.[3] Add 10ml of
 the mobile phase and sonicate to dissolve.[3] Finally, make up the volume with the same
 mobile phase.[3]
- Chromatographic Conditions:

Column: Develosil ODS HG-5 RP C18, 15cmx4.6mm[3]

Mobile Phase: Methanol: Acetonitrile in the ratio of 85:15% v/v[3]

Flow Rate: 1.0 ml/min[3]

Detection: 258nm[3]

Method 3: Analysis in the Presence of Croscarmellose Sodium[4]

Chromatographic Conditions:



- Column: Qualisil 5 BDS-C18 column (250mm x 4mm i.d., 5 μm particle size)[4]
- Mobile Phase: 0.01% o-phosphoric acid: acetonitrile (55:45v/v)[4]
- Flow Rate: 1mL/min[4]
- Detection Wavelength: 257 nm[4]

Method 4: Simultaneous Estimation with Atovaquone[5]

- Chromatographic Conditions:
 - Column: Kromasil C18 column (150 mm x 4.6 mm, 5 μm)[5]
 - Mobile Phase: 0.1% Ortho Phosphoric Acid(OPA):Acetonitrile(ACN) in the ratio of 50:50
 v/v[5]
 - Flow Rate: 1.0 mL/min[5]
 - Detection Wavelength: 287 nm[5]

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of a typical HPLC method validation process, as outlined by the International Council for Harmonisation (ICH) guidelines.





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Caption: General workflow for HPLC method validation.



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